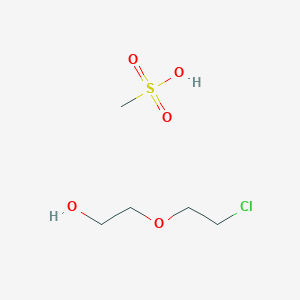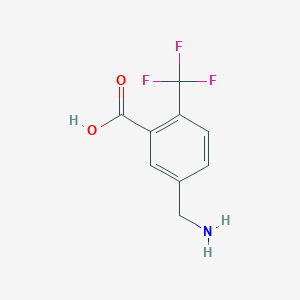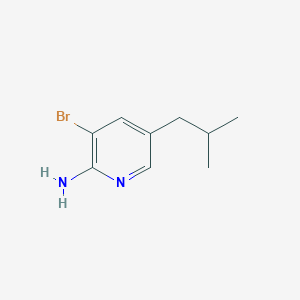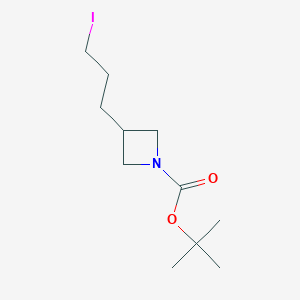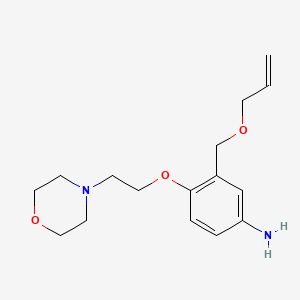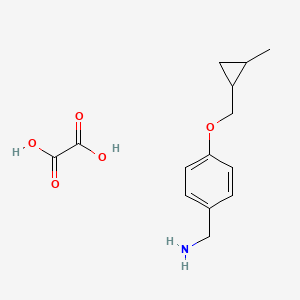![molecular formula C21H17NO B3237186 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine CAS No. 1381985-63-2](/img/structure/B3237186.png)
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine
描述
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine is a heterocyclic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and excellent optoelectronic characteristics .
准备方法
The synthesis of 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine typically involves the fusion of acridine and benzofuran moieties. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 9,9-dimethyl-9,10-dihydroacridine with a phenyl moiety can yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Major products formed from these reactions include various substituted derivatives, which can be tailored for specific applications in organic electronics.
科学研究应用
12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.
Industry: Its primary application is in the development of OLEDs, where it serves as a host material for phosphorescent emitters, contributing to high efficiency and stability
作用机制
The mechanism by which 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine exerts its effects is primarily related to its electronic structure. The compound’s rigid planar structure facilitates efficient charge transport and energy transfer, making it an excellent host material in OLEDs. The molecular targets and pathways involved include interactions with dopant molecules, leading to efficient emission of light .
相似化合物的比较
Similar compounds include:
9,9-Dimethyl-9,10-dihydroacridine (DMAC): Known for its use in OLEDs but with different emission properties.
12,12-Dimethyl-7-phenyl-7,12-dihydrobenzo[a]acridine: Another derivative with unique optoelectronic properties
Compared to these compounds, 12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine stands out due to its superior thermal stability and balanced carrier transport properties, making it highly effective in reducing efficiency roll-off in OLED applications .
属性
IUPAC Name |
21,21-dimethyl-10-oxa-14-azapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c1-21(2)15-8-4-5-9-17(15)22-18-12-20-14(11-16(18)21)13-7-3-6-10-19(13)23-20/h3-12,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZGNQMGWGXVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC3=C1C=C4C5=CC=CC=C5OC4=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3237104.png)
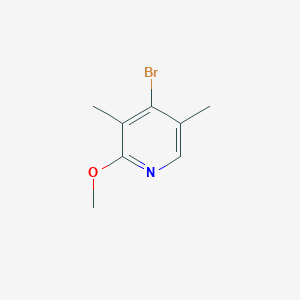

![2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-](/img/structure/B3237114.png)
![6-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B3237123.png)
